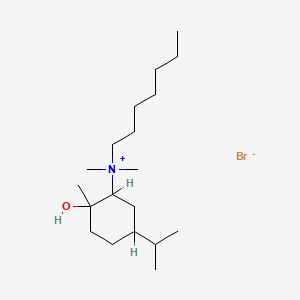
7-Amino-4-methylcoumarin
Vue d'ensemble
Description
7-Amino-4-methylcoumarin (also known as Coumarin 120) belongs to the family of benzo-α-pyrones, called coumarins . It is a yellow crystalline solid with a melting point of 222-223 °C . This compound is an aminocoumarin laser dye that can emit laser in the range of 370-760 nm .
Synthesis Analysis
The synthesis of 7-Amino-4-methylcoumarin involves acylation in glacial acetic acid and three-component condensation in an alcoholic-aqueous medium .Molecular Structure Analysis
The molecular structure of 7-Amino-4-methylcoumarin consists of three intermolecular hydrogen-bonded structures with C-H···O and N-H····O . The molecular weight is 175.18 .Chemical Reactions Analysis
The chemical reactivity of 7-Amino-4-methylcoumarin has been evaluated in the domino-tree-component reaction with isatin and L-valine .Physical And Chemical Properties Analysis
7-Amino-4-methylcoumarin is a solid at room temperature . It has intense fluorescence, which finds application in enzymology .Applications De Recherche Scientifique
Antitubercular Agent
7-Amino-4-methylcoumarin has been characterized as an effective antitubercular agent . It has shown potential in treating tuberculosis by attacking the cell wall of the Mycobacterium tuberculosis strain . The compound has displayed a low minimum inhibitory concentration (MIC) of 1 mg/L against both susceptible and multidrug-resistant clinical isolates .
Fluorescent Labeling of Biomolecules
Coumarins, including 7-Amino-4-methylcoumarin, play a key role in fluorescent labeling of biomolecules . Their distinct chemical structure and fascinating fluorescence behavior upon excitation with ultraviolet (UV) light make them versatile fluorophores with wide-ranging applications in science and technology .
Metal Ion Detection
Coumarin-based chemosensors, including 7-Amino-4-methylcoumarin, are used in the selective detection of trace metals . This application is particularly useful in environmental monitoring and biomedical research .
Microenvironment Polarity Detection
7-Amino-4-methylcoumarin, like other coumarins, can be used for microenvironment polarity detection . This is important in various fields such as cell biology and materials science .
pH Detection
The fluorescence properties of 7-Amino-4-methylcoumarin can be exploited for pH detection . This has applications in various areas of research, including biochemistry and environmental science .
Analysis of Monosulfated Disaccharides
7-Amino-4-methylcoumarin is used as a matrix for the analysis of monosulfated disaccharides . This application is particularly relevant in the field of carbohydrate chemistry .
Preparation of Fluorogenic Substrates
7-Amino-4-methylcoumarin is used as a reagent for preparing new fluorogenic AMC-based substrates for cystine amino peptidase (and other hydrolases) . This has implications in enzymology and drug discovery .
Co-matrix for Analysis of Sulfated Saccharides
In combination with 6-aza-2-thiothymidine, 7-Amino-4-methylcoumarin is used as a co-matrix for the analysis of sulfated neutral and salivated tri-and tetrasaccharides . This application is significant in the study of complex carbohydrates .
Mécanisme D'action
Target of Action
7-Amino-4-methylcoumarin, also known as Coumarin 120, has been identified as an effective antitubercular agent . Its primary targets are the mycolic acids present in the cell wall of Mycobacterium tuberculosis . Mycolic acids are unique, long-chain fatty acids that play a crucial role in maintaining the integrity and impermeability of the mycobacterial cell wall .
Mode of Action
The compound interacts with its targets by attacking the cell wall of Mycobacterium tuberculosis . This interaction disrupts the structure of the cell wall, leading to the inhibition of the bacteria . The compound’s fluorescence properties, which are activated by ultraviolet light (350 nm) and emit in the blue region (440-460 nm), may also play a role in its mode of action .
Biochemical Pathways
It is known that the compound interferes with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This disruption can lead to downstream effects such as impaired cell wall function and ultimately, bacterial death .
Result of Action
The primary result of 7-Amino-4-methylcoumarin’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the structure of the mycobacterial cell wall, the compound prevents the bacteria from maintaining their integrity and function . This leads to the death of the bacteria, thereby exhibiting its antitubercular potential .
Action Environment
The action of 7-Amino-4-methylcoumarin can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are activated by ultraviolet light , suggesting that light conditions could potentially affect its efficacy. Furthermore, the compound’s stability and action might be influenced by factors such as pH and temperature . .
Safety and Hazards
Orientations Futures
7-Amino-4-methylcoumarin has shown potential in various fields. For instance, it has been used in the design of a composite antibacterial agent that uses the phosphorescence effect of rare earth oxides to emit light at night and stimulate 7-amino-4-methylcoumarin to produce fluorescence and prevent algae from adhering . Further studies are warranted to establish the in vivo efficacy and therapeutic potential of this compound .
Propriétés
IUPAC Name |
7-amino-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNDAGDHSLMOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885333 | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDS] | |
| Record name | Coumarin 120 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2173 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
7-Amino-4-methylcoumarin | |
CAS RN |
26093-31-2 | |
| Record name | 7-Amino-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26093-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026093312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 120 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Amino-4-methylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINO-4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCY3JCT44X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 7-amino-4-methylcoumarin?
A1: 7-amino-4-methylcoumarin (AMC) has the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. []
Q2: What are the key spectroscopic characteristics of AMC?
A2: AMC exhibits fluorescence upon excitation with ultraviolet light. Its absorption maximum (λabs,max) is around 350 nm, and its emission maximum (λem) is around 430 nm. [] These properties make it suitable as a fluorescent tag in various applications.
Q3: Does the polarity of the solvent affect the spectral properties of AMC?
A3: Yes, the fluorescence intensity of AMC is influenced by solvent polarity. In general, AMC exhibits higher fluorescence intensity in solvents with lower polarity. For instance, its fluorescence intensity decreases with the addition of polar solvents like methanol. []
Q4: Is there a new, more stable polymorph of 7-amino-4-methylcoumarin?
A4: Yes, a new polymorph of AMC has been crystallized from a 1:1 methanol/tetrahydrofuran mixture. This polymorph is unique because it comprises two molecules in the independent unit that exist as different valence tautomers. []
Q5: How is 7-amino-4-methylcoumarin used to study proteases?
A5: AMC is widely employed in the synthesis of fluorogenic substrates for proteases. These substrates typically consist of a peptide sequence recognized by the protease linked to AMC. Upon protease cleavage, AMC is released, resulting in increased fluorescence. This allows for the sensitive detection and quantification of protease activity. [, , , , , , , , , ]
Q6: Can you give specific examples of AMC-based substrates used to study different proteases?
A6: Certainly. Here are some examples:
- Cathepsin B: Z-Arg-Arg-AMC []
- Cruzain: N-α-benzyloxycarbonyl-l-arginyl-l-alanine-AMC, N-α-benzyloxycarbonyl-l-phenylalanyl-l-alanine-AMC, and N-α-benzyloxycarbonyl-l-tyrosyl-l-alanine-AMC []
- Enteropeptidase: GD4K-AMC []
- Pyroglutamyl aminopeptidase type-II: <Glu-His-Pro-AMC []
- Prolyl endopeptidase: Z-glycyl-prolyl-AMC []
Q7: How does the structure of the peptide attached to AMC influence substrate specificity for proteases?
A7: The amino acid sequence of the peptide directly determines the protease specificity. For example, substrates containing the D4K sequence are specifically recognized and cleaved by enteropeptidase. [] Researchers can tailor the peptide sequence to target specific proteases of interest.
Q8: Can AMC be used to study protease activity in complex biological samples?
A8: Yes, AMC-based substrates have been successfully used to measure protease activity in various biological samples, including serum, plasma, tissue homogenates, and even in situ using microdialysis probes. [, , , ]
Q9: How does the sensitivity of AMC-based substrates compare to other protease substrates?
A9: AMC-based substrates offer high sensitivity due to the strong fluorescence of AMC. For instance, L-pyroglutamyl-AMC was found to be approximately 1000 times more sensitive than the corresponding p-nitroanilide substrate for pyrrolidonyl peptidase. []
Q10: What are some other applications of 7-amino-4-methylcoumarin?
A10: Aside from protease research, AMC has found use in:
Q11: Have computational methods been used to study 7-amino-4-methylcoumarin and its derivatives?
A11: Yes, computational chemistry has been used to understand the structure-activity relationship (SAR) of AMC derivatives, particularly in the context of protease inhibition. [, ] Binding free energy calculations have provided insights into the interaction of AMC-peptide conjugates with target proteases.
Q12: How does modifying the structure of AMC impact its properties?
A12: Structural modifications can significantly alter AMC's fluorescence properties, solubility, and reactivity. For example, introducing substituents on the coumarin ring or the amino group can influence its fluorescence quantum yield and wavelength. Additionally, incorporating AMC into larger structures, like polymers or nanoparticles, can alter its overall physicochemical properties. [, , ]
Q13: What are some promising areas for future research on 7-amino-4-methylcoumarin?
A13: Several avenues exist for future research:
- Developing more potent and selective AMC-based protease inhibitors for therapeutic applications. [, , ]
- Exploring the full potential of AMC as an antitubercular agent through in vivo studies and clinical trials. []
- Designing novel AMC-functionalized nanomaterials for targeted drug delivery and bioimaging. [, ]
- Investigating the environmental impact and degradation pathways of AMC and its derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)




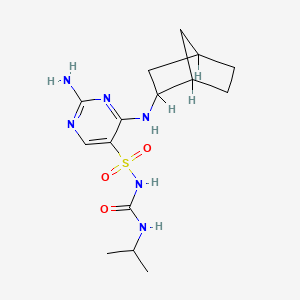
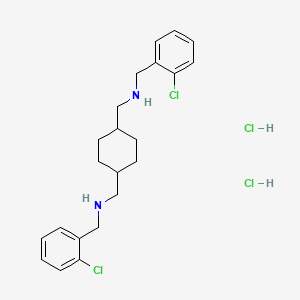
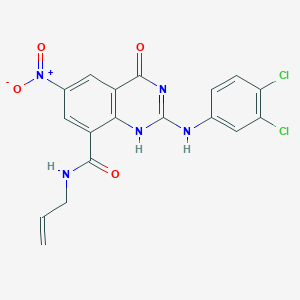
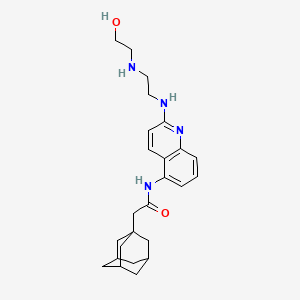
![6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B1665891.png)
![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)
![4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide](/img/structure/B1665893.png)
